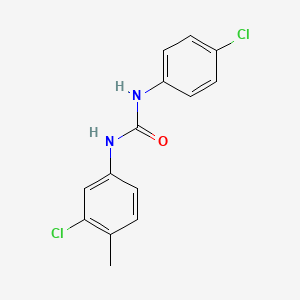

N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea

Description

N-(3-Chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea is a diarylurea compound characterized by two aromatic rings substituted with chlorine and methyl groups. Its structure comprises a urea core (-NHCONH-) linking a 3-chloro-4-methylphenyl group and a 4-chlorophenyl group. Diarylureas are widely explored in pharmaceuticals and agrochemicals due to their ability to modulate biological targets, such as enzymes or receptors, through hydrophobic and electronic interactions mediated by their substituents . The chloro and methyl substituents likely enhance lipophilicity, influencing bioavailability and binding affinity. For example, similar compounds like triclocarban (N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea) exhibit antimicrobial activity due to their halogenated aromatic systems , suggesting that the target compound may share functional applications in medicinal or agricultural chemistry.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-2-5-12(8-13(9)16)18-14(19)17-11-6-3-10(15)4-7-11/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHYDFFHVARJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221116-85-4 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-chloroaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups attached to the phenyl rings.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for creating derivatives with enhanced functionalities. Researchers utilize it in the development of specialty chemicals and materials with specific properties, which can be tailored for diverse applications .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties . This bioactivity is attributed to its ability to interact with microbial cell structures, disrupting their function and leading to cell death. The compound shows promise as a candidate for developing new antimicrobial agents that could address rising antibiotic resistance.

Anticancer Properties

Research is ongoing to evaluate the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or interfering with cellular signaling pathways. Such findings highlight its potential as a therapeutic agent for cancer treatment.

Agricultural Applications

The compound has been identified as a potential plant growth regulator . Its application in agriculture focuses on enhancing crop yields and controlling plant growth patterns. For instance, it can regulate processes such as cell division and differentiation, which are crucial for optimal plant development .

Herbicidal Properties

Additionally, this compound has been explored for its herbicidal properties, particularly in controlling weeds selectively in grain crops. This application is significant in agricultural practices aimed at maximizing crop productivity while minimizing environmental impact .

Industrial Uses

In the industrial sector, this compound is utilized in the formulation of specialty chemicals that require specific chemical properties for various applications. Its versatility allows it to be employed in different formulations, enhancing product performance across multiple industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and research findings for N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea and related compounds:

Mechanistic and Metabolic Differences

- Mitochondrial Targeting: Sulfonylureas like MPCU and ISCU accumulate in mitochondria via pH-dependent mechanisms, disrupting energy metabolism in cancer cells . In contrast, non-sulfonyl diarylureas (e.g., triclocarban) lack this targeting, instead acting on microbial membranes or enzymes .

- Sulofenur, however, causes dose-limiting methemoglobinemia via p-chloroaniline release, highlighting metabolic toxicity risks in sulfonylureas .

- Metabolism: Diarylureas with para-chlorophenyl groups (e.g., sulofenur, triclocarban) often metabolize to chloroaniline derivatives, which are associated with hematotoxicity or environmental persistence .

Substituent Effects on Activity

- Chlorine Position : Para-chloro substituents (e.g., in sulofenur) favor metabolic cleavage to p-chloroaniline, while meta-substitution (as in the target compound) may hinder this pathway .

- Sulfonyl vs. Urea Linkers : Sulfonyl groups enhance mitochondrial uptake and anticancer activity , whereas simple urea linkers (as in triclocarban) prioritize antimicrobial effects .

- Methyl Groups: The 4-methyl group in the target compound may improve lipid solubility and membrane penetration compared to non-methylated analogs.

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea, commonly referred to as Chlortoluron, is a compound belonging to the class of ureas. It has garnered attention for its biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity through various studies, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C10H10Cl2N2O

- Molecular Weight : 233.11 g/mol

Chlortoluron functions primarily as a herbicide, selectively targeting grassy and broad-leaved weeds. It operates by inhibiting photosynthesis in plants, particularly affecting the chlorophyll biosynthesis pathway. The presence of chlorine substituents enhances its herbicidal properties by increasing its lipophilicity, allowing better penetration into plant tissues .

Herbicidal Activity

Chlortoluron is widely recognized for its herbicidal properties. It is employed in agricultural practices to control various weed species, including:

- Alopecurus myosuroides

- Apera spica-venti

- Poa annua

Research indicates that Chlortoluron can be more effective when combined with other herbicides, leading to increased efficacy against resistant weed species . A study demonstrated that mixtures containing Chlortoluron exhibited synergistic effects, significantly enhancing weed control while reducing the required application rates .

Antimicrobial Properties

Chlortoluron has also been investigated for its potential antimicrobial properties. Some studies suggest that urea derivatives can exhibit antibacterial and antifungal activity. For instance, compounds structurally similar to Chlortoluron have shown effectiveness against various fungal pathogens by disrupting their cellular integrity and inhibiting growth .

Case Studies

- Weed Control Efficacy : A field trial conducted over two growing seasons assessed the effectiveness of Chlortoluron in controlling weed populations in wheat fields. Results indicated a significant reduction in weed biomass compared to untreated controls, with optimal results observed at specific application rates .

- Synergistic Effects with Other Herbicides : A combination study involving Chlortoluron and Bromoxynil revealed enhanced control over a broader spectrum of weeds. The mixture not only improved efficacy but also reduced the incidence of herbicide resistance among target species .

Research Findings

Recent studies have focused on optimizing the use of Chlortoluron in agricultural settings:

| Study | Findings |

|---|---|

| Field Trials (2023) | Demonstrated effective control of resistant weed species when used in combination with other herbicides. |

| Antimicrobial Activity (2023) | Showed potential against fungal pathogens, suggesting further exploration into its medicinal applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.